3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
CAS No.: 102226-41-5
Cat. No.: VC20750901
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102226-41-5 |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
| Standard InChI | InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2 |
| Standard InChI Key | HKSOYMJNDHHYEI-UHFFFAOYSA-N |
| SMILES | C1COC2=C(N1)C=NC=C2 |
| Canonical SMILES | C1COC2=C(N1)C=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
3,4-Dihydro-2H-pyrido[4,3-B] oxazine is a nitrogen and oxygen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a pyridine ring fused with a partially saturated 1,4-oxazine ring. The compound is registered with CAS number 102226-41-5 and possesses the molecular formula C7H8N2O. The positioning of the nitrogen and oxygen atoms in the heterocyclic rings contributes significantly to its chemical behavior and potential applications in pharmaceutical research.
Structural Features and Nomenclature
The IUPAC name of this compound is 3,4-dihydro-2H-pyrido[4,3-b] oxazine, which provides information about its structural components. The nomenclature indicates the fusion of a pyridine ring with a 1,4-oxazine system, where the numbers [4,3-b] denote the specific positions of the fusion between the rings. The "dihydro" prefix and "2H" designation indicate that the compound contains two additional hydrogen atoms compared to the fully unsaturated structure, with one of these hydrogens attached at position 2.
Structural Comparison with Isomers
While this article focuses specifically on 3,4-Dihydro-2H-pyrido[4,3-B] oxazine, it is important to acknowledge the existence of structurally similar isomers. One such related compound is 3,4-Dihydro-2H-pyrido[3,2-b] oxazine, which differs in the position of the pyridine nitrogen atom in relation to the oxazine ring . The positional isomerism between these compounds results in distinct chemical properties and potentially different biological activities, highlighting the significance of precise structural elucidation in heterocyclic chemistry research.
Physical and Chemical Properties
Basic Physical Properties
The compound 3,4-Dihydro-2H-pyrido[4,3-B] oxazine has a molecular weight of 136.15 g/mol, which is consistent with its molecular formula C7H8N2O. The physicochemical properties of this heterocyclic compound are largely determined by the presence of nitrogen atoms in the pyridine ring and the oxazine moiety, as well as the oxygen atom in the oxazine ring. These heteroatoms influence properties such as solubility, basicity, and potential for hydrogen bonding.
Structural Identifiers
Various structural identifiers help in the precise recognition and characterization of this compound, as outlined in Table 1.
Table 1. Structural Identifiers of 3,4-Dihydro-2H-pyrido[4,3-B] oxazine
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2 |
| Standard InChIKey | HKSOYMJNDHHYEI-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(N1)C=NC=C2 |
| PubChem Compound ID | 21885950 |
| CAS Number | 102226-41-5 |
Synthesis Methods
Cyclization Methods
Cyclization methods play a crucial role in the synthesis of pyrido-oxazine scaffolds. These typically involve reactions where open-chain precursors containing appropriate functional groups undergo ring closure to form the desired bicyclic system. The cyclization process may require specific reaction conditions, including appropriate solvents, catalysts, temperature control, and reaction time optimization to achieve satisfactory yields and purity of the target compound.
Challenges in Synthesis
The synthesis of pyrido-oxazine compounds presents several challenges, particularly in achieving regioselective cyclization and controlling the formation of potential isomers. As noted in the literature regarding related compounds, the reaction of 2-amino-3-hydroxypyridine derivatives can lead to different isomeric products depending on the reaction conditions and reagents used . These observations highlight the importance of careful reaction design and control in the synthesis of 3,4-Dihydro-2H-pyrido[4,3-B] oxazine and related heterocyclic compounds.
Biological Activities and Applications
Structure-Activity Relationships
Understanding the relationship between the structure of 3,4-Dihydro-2H-pyrido[4,3-B] oxazine and its biological activities is crucial for rational drug design. The position of the pyridine nitrogen, the partially saturated oxazine ring, and the potential for introducing substituents at various positions all contribute to the compound's interaction with biological systems. Comparative studies with structurally related compounds, such as the isomeric 3,4-Dihydro-2H-pyrido[3,2-b] oxazine, can provide valuable insights into how structural variations affect biological activity .
Application in Drug Development
The pyrido-oxazine scaffold has potential applications in drug development, serving as a template for designing compounds with specific therapeutic properties. The bicyclic structure of 3,4-Dihydro-2H-pyrido[4,3-B] oxazine allows for systematic modification at multiple positions, enabling medicinal chemists to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic characteristics. This versatility makes it a valuable building block in the development of novel pharmaceutical agents.
Research Developments
Comparative Studies with Related Compounds
Comparative studies between 3,4-Dihydro-2H-pyrido[4,3-B] oxazine and structurally related compounds provide valuable insights into the effects of subtle structural variations on chemical properties and biological activities. The related compound 3,4-Dihydro-2H-pyrido[3,2-b] oxazine, which differs in the position of the pyridine nitrogen, represents an important point of comparison . Similarly, other heterocyclic systems like benzo -oxazines and their derivatives offer broader perspectives on structure-activity relationships in this class of compounds .
Future Research Directions
Future research on 3,4-Dihydro-2H-pyrido[4,3-B] oxazine may explore several promising directions. These include the development of more efficient and selective synthetic methods, systematic investigation of structure-activity relationships through the preparation of derivatives with various substituents, and exploration of specific biological targets and therapeutic applications. Additionally, computational studies may provide valuable insights into the compound's molecular properties, reactivity patterns, and potential interactions with biological macromolecules.
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